1-[(1-Methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(1-Methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C9H16N4. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1-methylcyclopentylmethyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-[(1-Methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects. The compound may also interact with other enzymes and proteins, disrupting their normal function and leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
1-Methylcyclopentanol: A related compound with similar structural features but different functional groups.
1-Chloro-1-methylcyclopentane: Another related compound with a chlorine atom instead of the triazole ring.
Uniqueness: 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its triazole ring, which imparts specific chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for various applications, particularly in the development of antifungal agents and other bioactive molecules .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[(1-methylcyclopentyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H16N4/c1-9(4-2-3-5-9)6-13-7-11-8(10)12-13/h7H,2-6H2,1H3,(H2,10,12) |
InChI Key |
JEHSNGZDOGZVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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